2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol
CAS No.: 877802-01-2
Cat. No.: VC1999535
Molecular Formula: C5H8ClN3OS
Molecular Weight: 193.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877802-01-2 |
|---|---|
| Molecular Formula | C5H8ClN3OS |
| Molecular Weight | 193.66 g/mol |
| IUPAC Name | 2-[(4-chloro-1,2,5-thiadiazol-3-yl)-methylamino]ethanol |
| Standard InChI | InChI=1S/C5H8ClN3OS/c1-9(2-3-10)5-4(6)7-11-8-5/h10H,2-3H2,1H3 |
| Standard InChI Key | WEJOQMYKEIAUSZ-UHFFFAOYSA-N |
| SMILES | CN(CCO)C1=NSN=C1Cl |
| Canonical SMILES | CN(CCO)C1=NSN=C1Cl |
Introduction
Chemical Identity and Properties
2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol is characterized by a thiadiazole ring with specific functional groups that determine its chemical behavior and biological interactions. The compound features a chloro substituent at the 4-position of the thiadiazole ring, a methylamino group at the 3-position, and an ethanol moiety - all contributing to its distinctive physicochemical profile.
| Property | Value |
|---|---|
| CAS Number | 877802-01-2 |
| Molecular Formula | C5H8ClN3OS |
| Molecular Weight | 193.66 g/mol |
| IUPAC Name | 2-[(4-chloro-1,2,5-thiadiazol-3-yl)-methylamino]ethanol |
| Standard InChI | InChI=1S/C5H8ClN3OS/c1-9(2-3-10)5-4(6)7-11-8-5/h10H,2-3H2,1H3 |
| Standard InChIKey | GFRLQKGTUZQVSG-UHFFFAOYSA-N |
The compound belongs to the thiadiazole family, which features a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms. This core structure contributes significantly to the compound's biological properties and chemical reactivity.
Structural Features and Bonding
The central thiadiazole ring provides a rigid scaffold that positions the functional groups in specific orientations, influencing intermolecular interactions. The chlorine atom at the 4-position contributes to the compound's lipophilicity and electronic properties, while the methylamino group at the 3-position introduces a basic center that can participate in hydrogen bonding and acid-base interactions.
The ethanol side chain provides additional hydrogen bonding capabilities through its hydroxyl group, enhancing solubility in polar solvents and potentially facilitating interactions with biological targets. These structural characteristics collectively determine the compound's reactivity patterns, stability, and ability to form complexes with other molecules .
Biological Activities
2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol exhibits significant biological activities, particularly in antimicrobial applications. Research indicates that it demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
The thiadiazole scaffold is well-established in medicinal chemistry with diverse biological activities. Compounds containing this heterocyclic system have demonstrated:
Studies of structurally similar compounds have demonstrated that the positioning and nature of substituents on the thiadiazole ring significantly influence antibacterial activity. For example, N-p-tolyl-1,3,4-thiadiazole-2-sulfonamide derivatives have shown promising activity against anaerobic Gram-positive bacteria , while bis(1,3,4-thiadiazole) compounds have exhibited significant antibacterial effects against Gram-negative strains, particularly Escherichia coli .
Applications in Analytical Chemistry
One of the most notable applications of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol is its role as a reagent in analytical chemistry. The compound serves as an effective reagent in various analytical techniques due to its ability to form stable complexes with metal ions.
This property has been particularly valuable in:
-
Detection of trace amounts of heavy metals in environmental samples with high sensitivity and specificity
-
Analytical procedures requiring selective metal ion complexation
-
Development of sensors for environmental monitoring applications
The compound's ability to form stable metal complexes is attributed to the presence of multiple coordination sites, including the nitrogen atoms in the thiadiazole ring and the hydroxyl group in the ethanol moiety. These structural features allow for chelation with various metal ions, providing a basis for analytical applications.
Structure-Activity Relationships
Understanding the structure-activity relationships of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol provides insights into its biological and chemical behaviors. Several key structural elements contribute to its activity profile:
-
The thiadiazole ring: Serves as a pharmacophore in many biologically active compounds, contributing to antimicrobial properties
-
Chloro substituent (4-position): Enhances lipophilicity, affecting membrane penetration and target binding
-
Methylamino group (3-position): Provides a basic site for hydrogen bonding and potential interactions with biological targets
-
Ethanol moiety: Contributes hydrogen bonding capabilities and influences solubility and bioavailability
Studies on related thiadiazole compounds have demonstrated that structural modifications significantly influence biological activity. For example, the incorporation of additional functional groups or alterations to the substitution pattern can modulate antimicrobial potency, spectrum of activity, and pharmacokinetic properties .
Molecular docking studies with similar thiadiazole derivatives have shown that these compounds can interact with various biological targets, including enzymes like enoyl-ACP reductase from E. coli, which may explain their antibacterial activities .
Analytical Characterization
Characterization of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol is typically performed using various analytical techniques:
-
Spectroscopic Methods:
-
NMR spectroscopy (1H and 13C) for structural confirmation
-
Infrared spectroscopy for functional group identification
-
Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
-
-
Chromatographic Techniques:
-
High-performance liquid chromatography (HPLC) for purity assessment
-
Thin-layer chromatography (TLC) for reaction monitoring
-
-
X-ray Crystallography:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume